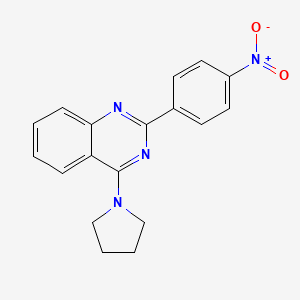

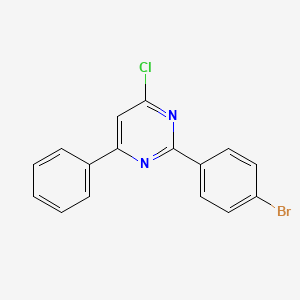

2-(4-nitrophenyl)-4-(1-pyrrolidinyl)quinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Quinazoline derivatives, including “2-(4-nitrophenyl)-4-(1-pyrrolidinyl)quinazoline,” are typically synthesized through multi-step chemical processes involving substitution and cyclization reactions. A common approach for synthesizing these derivatives involves starting from readily available raw materials or intermediates, followed by a series of chemical reactions that introduce the desired functional groups into the quinazoline core. Techniques such as FTIR, 1H and 13C NMR, and MS spectroscopies are used to confirm the structure of the synthesized compounds (Ren et al., 2021).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be elucidated using single crystal X-ray diffraction (XRD), which provides precise information about the arrangement of atoms within the molecule. Further insights into the molecular structure can be obtained through density functional theory (DFT) calculations, comparing the theoretical data with XRD values to confirm the molecular geometry, electrostatic potential, and frontier molecular orbitals (Ren et al., 2021).

Chemical Reactions and Properties

Quinazoline derivatives participate in various chemical reactions, reflecting their rich chemical reactivity. These reactions include but are not limited to, nucleophilic addition reactions, cyclization, and dehydrogenation steps. The functional groups present in the derivatives, such as the nitro and pyrrolidinyl groups, play a crucial role in determining their chemical properties and reactivity towards different reagents and conditions.

Physical Properties Analysis

The physical properties of “2-(4-nitrophenyl)-4-(1-pyrrolidinyl)quinazoline” and similar compounds, including solubility, melting point, and crystal structure, can be significantly influenced by the nature of the substituents and the overall molecular architecture. These properties are essential for understanding the compound's behavior in different environments and potential applications in various fields.

Chemical Properties Analysis

The chemical properties of quinazoline derivatives are characterized by their reactivity towards various chemical agents and conditions. The presence of functional groups such as nitro and pyrrolidinyl influences the compound's acidity, basicity, nucleophilicity, and electrophilicity. These properties determine the compound's role in chemical reactions, including its potential as a catalyst, reactant, or intermediate in organic synthesis.

- (Ren et al., 2021): Describes the synthesis, crystal structure, and DFT study of a closely related quinazolinone derivative, highlighting the methodologies applicable to the synthesis and analysis of quinazoline derivatives.

Scientific Research Applications

Optoelectronic Applications

Quinazoline derivatives, including compounds like 2-(4-nitrophenyl)-4-(1-pyrrolidinyl)quinazoline, have been extensively researched for their applications in optoelectronic materials. These compounds have been incorporated into π-extended conjugated systems to create novel materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and white OLEDs. Additionally, quinazoline derivatives are of great interest for their potential in nonlinear optical materials and colorimetric pH sensors. The electroluminescent properties of aryl(hetaryl)substituted quinazolines with π-extended conjugated systems are particularly important for these applications. Moreover, pyrimidine derivatives bearing phenylacridine or phenylphenoxazine fragments have shown promise as thermally activated delayed fluorescence emitters, highlighting the versatility of quinazoline derivatives in optoelectronic applications (Lipunova et al., 2018).

Synthetic Approaches

The synthesis of quinazoline derivatives, including 2-(4-nitrophenyl)-4-(1-pyrrolidinyl)quinazoline, has been a subject of significant interest due to their broad spectrum of applications. Novel synthesis methods have been developed, such as the copper-catalyzed reaction of aniline-derived benzamidines, to produce quinazoline derivatives efficiently. These synthetic approaches enable the creation of compounds with potential applications in various fields, including medicinal chemistry and material science (Ohta et al., 2010).

Antibacterial Activity

Some new chalcone and pyrimidine derivatives, including structures related to 2-(4-nitrophenyl)-4-(1-pyrrolidinyl)quinazoline, have been synthesized and tested for their antibacterial activities against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The exploration of quinazoline derivatives for antibacterial applications showcases the potential of these compounds in contributing to the development of new antibacterial agents (Mistry & Desai, 2005).

Molecular Structure and DFT Studies

The detailed study of the molecular structure of quinazoline derivatives, including 2-(4-nitrophenyl)-4-(1-pyrrolidinyl)quinazoline, has been conducted through techniques such as single crystal X-ray diffraction and density functional theory (DFT). These studies not only provide insights into the structural characteristics of these compounds but also contribute to understanding their electronic properties and potential applications in various fields, such as in the design of new materials or as active pharmaceutical ingredients (Ren et al., 2021).

properties

IUPAC Name |

2-(4-nitrophenyl)-4-pyrrolidin-1-ylquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c23-22(24)14-9-7-13(8-10-14)17-19-16-6-2-1-5-15(16)18(20-17)21-11-3-4-12-21/h1-2,5-10H,3-4,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGIOPNRUZUDXTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Nitrophenyl)-4-(pyrrolidin-1-yl)quinazoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-(2-methyl-5-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5508614.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5508635.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B5508666.png)

![(1R*,5R*)-N,N-dimethyl-6-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5508677.png)

![3-chloro-N'-[(5-methyl-2-furyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5508680.png)

![(3R*,4R*)-1-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5508688.png)

![2-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}benzoic acid](/img/structure/B5508700.png)